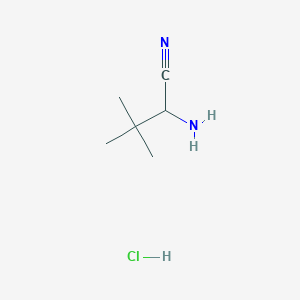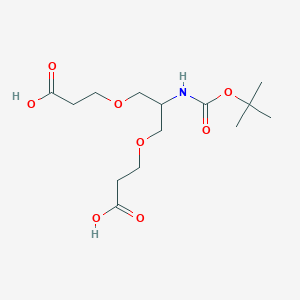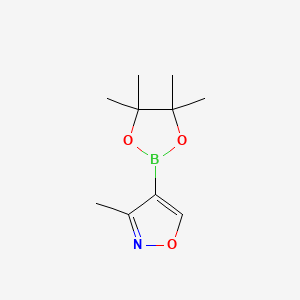
2-Chloro-5-(trifluoromethylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(trifluoromethylthio)pyridine is an organic compound with the molecular formula C6H3ClF3NS. It is a colorless liquid at room temperature and has a pungent odor. This compound is part of the pyridine family, which is known for its significant role in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trifluoromethylthio)pyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide in N-methyl-2-pyrrolidone (NMP) solvent . Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .
Industrial Production Methods
In industrial settings, this compound is produced by reacting β-picoline with chlorine and hydrogen fluoride in a fluidized-bed reactor. The reaction is catalyzed by chromium oxide-aluminum (CrO-Al) at a temperature of 300°C and a space velocity of 288 h⁻¹, achieving a total yield of 66.6% .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(trifluoromethylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts, and the reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or NMP.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(trifluoromethylthio)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Some derivatives are being explored for their potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of pesticides and other agrochemicals, contributing to crop protection.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(trifluoromethylthio)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can inhibit or activate specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-(trifluoromethylthio)pyridine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted pyridines. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications .
Eigenschaften
IUPAC Name |
2-chloro-5-(trifluoromethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NS/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFOEFVOLUTFDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1SC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)

